2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid
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Overview
Description
2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often include room temperature or slightly elevated temperatures, and the use of solvents like acetonitrile and water containing formic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of flow synthesis techniques, which involve continuous processing and the use of packed reactors containing commercial manganese dioxide, has been reported . This method enhances safety and efficiency compared to traditional batch synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Although specific reduction reactions are less documented, similar compounds often undergo reduction to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, DBU, and CuBr2/DBU.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
Oxidation: Formation of oxazoles.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxazole ring and carboxylic acid functional group. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but contains a triazole ring instead of an oxazole ring.
2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Contains an imidazole ring, differing in nitrogen positioning.
Uniqueness: 2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid is unique due to its specific oxazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other heterocyclic compounds .
Properties
Molecular Formula |
C10H7NO4 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-oxo-5-phenyl-3H-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-9(13)7-8(15-10(14)11-7)6-4-2-1-3-5-6/h1-5H,(H,11,14)(H,12,13) |
InChI Key |
VLPUGRIHXFCDOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)O2)C(=O)O |
Origin of Product |
United States |
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